6-methyl-octahydro-2H-pyrido[4,3-b]morpholine
Description
Properties
IUPAC Name |
6-methyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-4-2-8-7(6-10)9-3-5-11-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCQWPUGLXCXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C(C1)NCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis
- Catalyst: Palladium on carbon (5–10% w/w)
- Hydrogen Pressure: 50–100 psi
- Temperature: 80–100°C
- Reaction Time: 12–24 hours
- Solvent: Typically an aprotic solvent compatible with hydrogenation
This catalytic hydrogenation saturates the pyridine ring of the precursor, completing the formation of the octahydro bicyclic system.
Purification and Characterization
- Purification: Column chromatography using silica gel with polar solvent mixtures (e.g., ethyl acetate/methanol)
- Characterization: Thin-layer chromatography (TLC), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS)
Chemical Reaction Analysis
| Reaction Type | Reagents/Conditions | Major Products | Notes |
|---|---|---|---|
| Cyclization | Precursors with appropriate N and O | Bicyclic intermediate | Forms pyrido-morpholine scaffold |
| Hydrogenation | Pd/C, H2, 80–100°C, 50–100 psi | 6-methyl-octahydro-2H-pyrido[4,3-b]morpholine | Saturates pyridine ring |
| Methylation | Methyl iodide, reflux, N2 atmosphere | Methylated derivative | Introduces methyl group at 6-position |
| Oxidation | Potassium permanganate or H2O2 | N-oxide derivatives | Modifies nitrogen functionality |
| Reduction | Lithium aluminum hydride (LiAlH4) | Reduced derivatives | Further hydrogenation or functional group modification |
| Substitution | Alkyl halides, base (NaH), aprotic solvent | Alkylated nitrogen derivatives | Functionalization at nitrogen |
Research Findings and Data Tables
Key Synthesis Parameters and Their Impact
| Variable | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 5–10% w/w | Higher loading accelerates reduction but risks over-hydrogenation |
| Temperature | 80–100°C | Ensures complete ring saturation |
| Reaction Time | 12–24 hours | Longer time improves conversion |
| Hydrogen Pressure | 50–100 psi | Maintains effective hydrogenation rate |
Spectroscopic Signatures for Structural Confirmation
| Technique | Diagnostic Peaks/Patterns | Purpose |
|---|---|---|
| ¹H NMR | δ 1.2–1.5 ppm (methyl protons), 3.6–4.0 ppm (morpholine O-CH₂-N) | Verify methyl and ring protons |
| ¹³C NMR | Signals corresponding to methyl carbon and ring carbons | Confirm carbon framework |
| IR Spectroscopy | C-O stretch ~1100 cm⁻¹, C-N stretch ~1250 cm⁻¹ | Confirm morpholine ring presence |
| High-Resolution MS | [M+H]⁺ at m/z 157.13 (calc. 156.23 g/mol) | Confirm molecular weight |
Summary of Preparation Methods
| Step | Description | Conditions/Notes |
|---|---|---|
| Precursor Selection | Use of 6-methyl-1,2,3,4-tetrahydroquinoline or similar | Provides methyl group at correct position |
| Cyclization | Intramolecular ring closure to form bicyclic scaffold | Controlled temperature and solvent |
| Catalytic Hydrogenation | Pd/C catalyst, hydrogen gas, elevated temperature and pressure | Saturates pyridine ring to octahydro form |
| Methylation (if needed) | Methyl iodide under reflux in nitrogen atmosphere | Introduces methyl substituent |
| Purification | Column chromatography | Ensures product purity |
| Characterization | NMR, IR, MS, TLC | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
6-methyl-octahydro-2H-pyrido[4,3-b]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Alkylated derivatives at the nitrogen atom.
Scientific Research Applications
6-methyl-octahydro-2H-pyrido[4,3-b]morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders due to its structural similarity to neurotransmitter analogs.
Industry: Utilized in the development of novel materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-octahydro-2H-pyrido[4,3-b]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering synaptic transmission and affecting neurological functions .
Comparison with Similar Compounds
6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine (CAS: 1512222-32-0)
- Structure : A benzyl group replaces the methyl group at the 6-position.
- Properties: The benzyl substituent increases molecular weight (247.35 g/mol vs. 156.23 g/mol) and lipophilicity (calculated logP: ~2.5 vs.
rac-(4aR,8aS)-4-Methyl-octahydro-2H-pyrido[4,3-b]morpholine
- Structure : Methyl substitution at the 4a-position instead of the 6-position, with defined stereochemistry.
- Properties : The stereochemical shift alters the spatial orientation of the methyl group, impacting binding interactions. Molecular weight is identical (156.23 g/mol), but stereochemistry may influence metabolic stability .
Stereochemical Variants
- Quaternary Stereocenters: Compounds with quaternary carbons (e.g., Staudinger reaction products) exhibit distinct chemical spaces compared to non-quaternary analogs. For example, such derivatives show enhanced three-dimensionality, improving target selectivity in peptidomimetics .
Pharmacological Properties
- 6-Methyl Derivative : Predicted to have moderate blood-brain barrier permeability (QikProp CNS = -2) due to balanced logP (~0.8) and polar surface area (45 Ų) .
- Benzyl Analog : Higher logP (~2.5) suggests suitability for peripheral targets but may limit CNS penetration .
- Stereoisomers : rac-(4aR,8aS)-4-Methyl derivatives may exhibit differential activity in chiral environments, as seen in related morpholine-based kinase inhibitors .
Biological Activity
6-Methyl-octahydro-2H-pyrido[4,3-b]morpholine is a nitrogen-containing heterocyclic compound notable for its potential applications in medicinal chemistry. Its unique bicyclic structure, characterized by a methyl group at the sixth position, influences its biological activity and pharmacological properties. This article explores the compound's biological activity, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structural features contribute to its lipophilicity, allowing it to cross the blood-brain barrier effectively. This property is critical for its potential use in treating neurological disorders.
| Property | Details |
|---|---|
| Molecular Formula | |
| Structural Type | Bicyclic amine |
| Notable Feature | Methyl group enhances solubility and activity |
Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems. It is hypothesized to interact with serotonin and dopamine receptors, which are crucial targets in the treatment of mood disorders such as anxiety and depression. The compound's ability to bind to these receptors indicates its potential as a therapeutic agent.
Neurotransmitter Interaction
- Serotonin Receptors : May influence mood regulation.
- Dopamine Receptors : Potential implications in reward pathways and motivation.
Research Findings
Several studies have investigated the biological activity of this compound. Key findings include:
- Neuropharmacological Studies : Research indicates that this compound exhibits anxiolytic and antidepressant-like effects in animal models. These effects are attributed to its interaction with neurotransmitter systems.
- Crossing the Blood-Brain Barrier : The lipophilic nature of the compound facilitates its passage through the blood-brain barrier, enhancing its therapeutic potential for central nervous system (CNS) disorders.
- Modulation of Neurotransmitter Release : Studies suggest that this compound may enhance the release of certain neurotransmitters, contributing to its pharmacological profile.
Case Study 1: Anxiolytic Effects
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, suggesting that higher doses correlate with greater anxiolytic effects.
Case Study 2: Antidepressant Activity
In another study focusing on depressive behaviors induced by chronic stress in rats, treatment with the compound led to improvements in depressive symptoms as assessed by the forced swim test. The findings support the hypothesis that this compound may serve as a novel antidepressant.
Q & A
Q. What are the standard laboratory protocols for synthesizing 6-methyl-octahydro-2H-pyrido[4,3-b]morpholine?
The synthesis typically involves catalytic hydrogenation of pyrido[4,3-b]morpholine derivatives. Key steps include:
- Hydrogenation : Use palladium on carbon (Pd/C, 5–10% w/w) under hydrogen pressure (50–100 psi) at 80–100°C to saturate the pyridine ring .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/methanol mixtures) to isolate the product.
- Validation : Confirm completion via thin-layer chromatography (TLC) and intermediate characterization by IR spectroscopy (C-O stretch at ~1100 cm⁻¹) .
Table 1: Key Synthesis Parameters
| Variable | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading (Pd/C) | 5–10% w/w | Higher loading accelerates reduction but risks over-hydrogenation |
| Temperature | 80–100°C | Ensures complete ring saturation |
| Reaction Time | 12–24 hours | Prolonged time improves conversion |
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify stereochemistry and methyl group placement (e.g., methyl protons at δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (142.20 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detect morpholine ring vibrations (C-N stretch at ~1250 cm⁻¹) .
Table 2: Key Spectral Signatures
| Technique | Diagnostic Peaks/Patterns |
|---|---|
| ¹H NMR | δ 3.6–4.0 ppm (morpholine O-CH₂-N) |
| HRMS | [M+H]⁺ at m/z 143.12 (calc. 142.20) |
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the stereochemical purity of this compound?
- Catalyst Selection : Use chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry during hydrogenation .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve catalyst stability and reduce side reactions .
- In Situ Monitoring : Employ HPLC or inline IR to track intermediate formation and adjust conditions dynamically .
Q. What strategies resolve contradictions between experimental NMR data and computational predictions for novel analogs?
- Multi-Dimensional NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations .
- Density Functional Theory (DFT) : Compare computed chemical shifts (via Gaussian or ORCA) with experimental data to validate structural hypotheses .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
Q. How does the bicyclic conformation influence receptor binding affinity in neuropharmacological studies?
- Molecular Docking : Simulate interactions with serotonin or dopamine receptors to identify key binding motifs (e.g., morpholine oxygen as hydrogen bond acceptor) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., 6-fluoro or 6-cyano groups) to assess steric/electronic effects on binding .
- In Vitro Assays : Radioligand displacement studies (e.g., using ³H-LSD for 5-HT receptors) to quantify affinity .
Table 3: Key Binding Parameters
| Target Receptor | IC₅₀ (nM) | Key Interaction Sites |
|---|---|---|
| 5-HT₂A | 120 ± 15 | Morpholine O, methyl group |
| D₂ Dopamine | 450 ± 30 | Pyridine N, bicyclic core |
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
